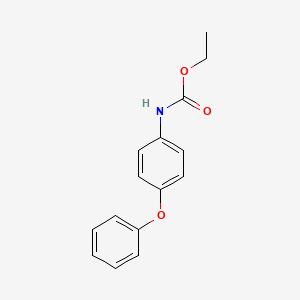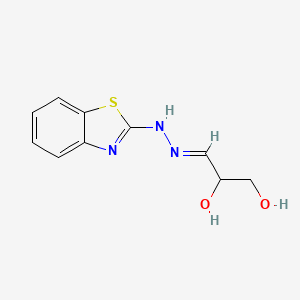
4-(benzyloxy)-3-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-3-methoxy-N-methylbenzamide, also known as BmMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BmMB is a derivative of benzamide, a class of compounds that has been extensively studied for their pharmacological properties.
作用機序
4-(benzyloxy)-3-methoxy-N-methylbenzamide exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its function. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 4-(benzyloxy)-3-methoxy-N-methylbenzamide increases the levels of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and decreased food intake. In addition, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the advantages of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. However, one of the limitations of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(benzyloxy)-3-methoxy-N-methylbenzamide. One possible direction is the development of new derivatives of 4-(benzyloxy)-3-methoxy-N-methylbenzamide with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another direction is the investigation of the potential therapeutic applications of 4-(benzyloxy)-3-methoxy-N-methylbenzamide in various diseases, such as Parkinson's disease and cancer. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 4-(benzyloxy)-3-methoxy-N-methylbenzamide may provide insights into the development of new drugs targeting the dopamine transporter.
合成法
4-(benzyloxy)-3-methoxy-N-methylbenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(phenylmethyl)amine. The final step involves the reaction of the resulting amide with benzyl bromide to produce 4-(benzyloxy)-3-methoxy-N-methylbenzamide.
科学的研究の応用
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been studied for its potential use as a tool compound in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a selective inhibitor of the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. In cancer research, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a lead compound for the development of new drugs targeting the dopamine transporter.
特性
IUPAC Name |
3-methoxy-N-methyl-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)13-8-9-14(15(10-13)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIQQDLIITUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)


![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)





![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
